molecular formula C21H16N4O4S B2619934 N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895002-23-0

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2619934
CAS No.: 895002-23-0
M. Wt: 420.44
InChI Key: FZQNLCOGPHBSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

The role of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide in biochemical reactions is primarily associated with its anti-inflammatory activity . It has been found to interact with enzymes such as cyclooxygenase (COX), specifically showing high IC50 values for COX-1 inhibition . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function.

Cellular Effects

This compound has shown significant effects on various types of cells. It influences cell function by inhibiting the COX enzymes, which play a crucial role in inflammation and pain signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the COX enzymes . By binding to the active site of these enzymes, the compound inhibits their function, leading to a decrease in the production of pro-inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core but differ in their substituents.

    N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives have a morpholine moiety instead of a pyridine ring.

Uniqueness

N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and nitro substituents, along with the pyridine ring, make it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-3-9-18-19(17)23-21(30-18)24(13-14-5-4-10-22-12-14)20(26)15-6-2-7-16(11-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQNLCOGPHBSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.